3-(5-bromopyridin-2-yl)-1H-imidazol-2-one
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Overview
Description
3-(5-bromopyridin-2-yl)-1H-imidazol-2-one is a heterocyclic compound that features both a pyridine and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one typically involves the reaction of 5-bromopyridine-2-carboxylic acid with an appropriate imidazole derivative. One common method involves the use of a cyclization reaction where the carboxylic acid is converted into an acyl chloride, which then reacts with an imidazole derivative under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromopyridin-2-yl)-1H-imidazol-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions.
Cyclization Reactions: Formation of additional ring structures through cyclization.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: Oxidized forms of the imidazole ring.
Reduction Products: Reduced forms of the imidazole ring.
Scientific Research Applications
3-(5-bromopyridin-2-yl)-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-bromoimidazo[1,2-a]pyridine: Shares a similar imidazole-pyridine structure but differs in the position of the bromine atom.
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Another related compound with a different substitution pattern.
Uniqueness
3-(5-bromopyridin-2-yl)-1H-imidazol-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-1-2-7(11-5-6)12-4-3-10-8(12)13/h1-5H,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEJLZQJTWXQAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N2C=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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